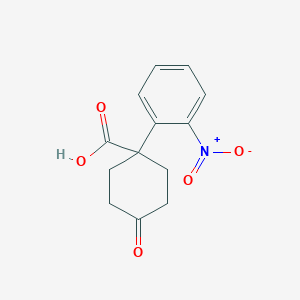
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure with additional functional groups, including an acetoxy group at the 2-position and methyl groups at the 6 and 7 positions. The molecular formula of this compound is C14H13NO4, and it has a molecular weight of 259.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves green and sustainable chemical processes. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave irradiation and ultrasound . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .
Applications De Recherche Scientifique
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates . This inhibition can affect various cellular processes, including signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-4-carboxylic acid: A parent compound with similar structural features but lacking the acetoxy and methyl groups.
2-Hydroxyquinoline-4-carboxylic acid: A derivative with a hydroxyl group at the 2-position instead of an acetoxy group.
3-Hydroxyquinoline-4-carboxylic acid: Another derivative with a hydroxyl group at the 3-position.
Uniqueness
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- is unique due to the presence of both acetoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
69552-20-1 |
|---|---|
Formule moléculaire |
C14H13NO4 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
2-acetyloxy-6,7-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-7-4-10-11(14(17)18)6-13(19-9(3)16)15-12(10)5-8(7)2/h4-6H,1-3H3,(H,17,18) |
Clé InChI |
BROMXBJIVUUARU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)





![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)


![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)

